molecular formula C14H11NO B6375478 2-Cyano-4-(2-methylphenyl)phenol, 95% CAS No. 1261997-82-3

2-Cyano-4-(2-methylphenyl)phenol, 95%

Cat. No. B6375478
CAS RN: 1261997-82-3
M. Wt: 209.24 g/mol
InChI Key: PNLJGSANPNRZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-4-(2-methylphenyl)phenol, 95% (also known as 2-cyano-4-(2-methylphenyl)phenol and 4-cyano-2-methylphenol) is an organic compound with a molecular weight of 177.16 g/mol. It is a colorless solid with a melting point of 110-111°C and a boiling point of 211-212°C. It is used in a variety of scientific research applications, including organic synthesis and as a reagent in organic reactions.

Scientific Research Applications

2-Cyano-4-(2-methylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, such as in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of polymers, dyes, and other materials. In addition, it is used in the synthesis of chromogenic reagents, which are used in analytical chemistry.

Mechanism of Action

2-Cyano-4-(2-methylphenyl)phenol, 95% acts as an electrophile in organic reactions, meaning it can accept electrons from other molecules in the reaction. This allows it to act as a catalyst in the formation of new molecules. In addition, the phenolic group in the molecule can act as a nucleophile, meaning it can donate electrons to other molecules in the reaction. This allows it to act as a reducing agent in the formation of new molecules.
Biochemical and Physiological Effects
2-Cyano-4-(2-methylphenyl)phenol, 95% has not been studied extensively for its biochemical and physiological effects. However, it has been shown to have some potential as an antioxidant, which could be beneficial in treating oxidative stress-related diseases. In addition, it has been shown to have some potential as an anti-inflammatory agent, which could be beneficial in treating inflammatory conditions.

Advantages and Limitations for Lab Experiments

2-Cyano-4-(2-methylphenyl)phenol, 95% is a useful reagent for a variety of organic synthesis experiments. It is readily available and can be used in a wide range of reactions. It is also relatively stable and non-toxic, making it a safe reagent to use in the laboratory. However, it can be difficult to obtain in large quantities, and it can be expensive to purchase.

Future Directions

2-Cyano-4-(2-methylphenyl)phenol, 95% has the potential to be used in a variety of applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. Future research should focus on exploring the potential of this compound in these areas, as well as its potential as an antioxidant and anti-inflammatory agent. In addition, further research should be conducted on its mechanism of action and its effects on biochemical and physiological processes. Finally, research should be conducted on methods of synthesizing the compound in larger quantities and at lower cost.

Synthesis Methods

2-Cyano-4-(2-methylphenyl)phenol, 95% is synthesized by the reaction of 2-methylphenol with sodium nitrite in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of around 80°C for a period of two hours. The resulting product is then purified by recrystallization from ethanol and dried.

properties

IUPAC Name

2-hydroxy-5-(2-methylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-4-2-3-5-13(10)11-6-7-14(16)12(8-11)9-15/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLJGSANPNRZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684608
Record name 4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(2-methylphenyl)phenol

CAS RN

1261997-82-3
Record name 4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.